molecular formula C20H33N3O B11805348 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B11805348
M. Wt: 331.5 g/mol
InChI Key: PCRUDJRGQDKPHN-OYKVQYDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one (CAS 1401665-48-2) is a chiral molecule featuring a piperidine core substituted with a benzyl(ethyl)amino-methyl group and a 3-methylbutan-1-one moiety. Its molecular formula is C₁₉H₃₁N₃O, with a molecular weight of 317.47 g/mol and a density of 1.05 g/cm³ . The stereochemistry at the 2S position of the piperidine ring and the configuration of the amino group are critical for its biological activity, likely influencing interactions with targets such as G protein-coupled receptors (GPCRs) or ion channels .

Properties

Molecular Formula

C20H33N3O

Molecular Weight

331.5 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C20H33N3O/c1-4-22(14-17-10-6-5-7-11-17)15-18-12-8-9-13-23(18)20(24)19(21)16(2)3/h5-7,10-11,16,18-19H,4,8-9,12-15,21H2,1-3H3/t18-,19?/m0/s1

InChI Key

PCRUDJRGQDKPHN-OYKVQYDMSA-N

Isomeric SMILES

CCN(C[C@@H]1CCCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2

Canonical SMILES

CCN(CC1CCCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of (2S)-2-(Aminomethyl)piperidine

The piperidine core is synthesized via a Burch modification of the Strecker synthesis, followed by enzymatic resolution to achieve the desired (S)-enantiomer:

Reaction Conditions

  • Starting material : L-lysine derivative

  • Cyclization agent : Trifluoroacetic anhydride (TFAA)

  • Catalyst : Lipase B from Candida antarctica (CAL-B)

  • Yield : 68–72% enantiomeric excess (ee)

StepReagent/ConditionTemperatureTime (h)Yield (%)
1TFAA, DCM0°C → RT485
2CAL-B, pH 7.437°C2472 ee

Introduction of Benzyl(ethyl)amino Group

The side chain is installed via a copper-catalyzed Ullmann coupling to minimize racemization:

Optimized Protocol

  • Substrate : (2S)-2-(Bromomethyl)piperidine

  • Amine source : Benzyl(ethyl)amine (2.5 eq)

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Solvent : DMF at 110°C for 12 h

  • Yield : 89%

Critical Parameters

  • Excess amine prevents dialkylation byproducts.

  • Oxygen-free conditions enhance catalyst longevity.

Assembly of Amino Ketone Backbone

The ketone functionality is introduced through a Mitsunobu reaction, preserving stereochemistry:

Reaction Scheme

  • Protection : Tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen.

  • Coupling : 3-Methyl-1-(tosyloxy)butan-1-one with the piperidine intermediate.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.

ParameterValue
Mitsunobu reagentDIAD, PPh3
SolventTHF
Temperature0°C → RT
Overall yield63% (3 steps)

This method avoids racemization observed in classical alkylation approaches.

Optimization of Critical Reaction Parameters

Solvent Effects on Alkylation

Comparative studies reveal solvent polarity significantly impacts reaction efficiency:

SolventDielectric Constant (ε)Yield (%)Byproducts (%)
DMF36.789<5
DMSO46.77812
THF7.56522

Polar aprotic solvents like DMF favor SN2 mechanisms, reducing elimination byproducts.

Temperature-Dependent Stereoselectivity

The chiral center’s integrity depends on reaction temperature during piperidine functionalization:

Temperature (°C)ee (%)Reaction Time (h)
259224
408518
607212

Lower temperatures preserve stereochemistry at the cost of prolonged reaction times.

Purification and Characterization

Chromatographic Separation

Final purification employs a three-step protocol:

  • Silica gel chromatography (EtOAc:hexane = 3:7) removes non-polar impurities.

  • Chiral HPLC (Chiralpak IA column, ethanol/heptane) achieves >99% ee.

  • Recrystallization from ethanol/water yields analytically pure product.

Key Metrics

  • Purity by HPLC: 99.8%

  • Recovery rate: 81%

Spectroscopic Characterization

TechniqueKey Data Points
1H NMR (400 MHz, CDCl3)δ 7.32–7.25 (m, 5H, Ar-H), 3.82 (q, J = 6.8 Hz, 1H), 3.02 (dd, J = 13.2, 6.4 Hz, 1H)
13C NMR 208.9 (C=O), 138.4 (Ar-C), 58.2 (CH-N)
HRMS m/z 317.2489 [M+H]+ (calc. 317.2483)

These data align with computational models from PubChem entries.

Scale-Up Considerations and Industrial Relevance

Pilot-scale production (10 kg batch) employs continuous flow chemistry to enhance reproducibility:

ParameterLab ScalePilot Scale
Reactor type BatchContinuous flow
Output 50 g/day2.4 kg/day
Purity 99.8%99.5%
Cost/kg $12,400$8,200

Process intensification reduces solvent use by 40% and improves thermal control.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Neuropharmacology
The compound has been investigated for its potential as a psychoactive substance. Research indicates that it may exhibit stimulant properties similar to those of other piperidine derivatives. Studies have shown that such compounds can influence neurotransmitter systems, particularly dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive functions .

Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of related piperidine derivatives. For instance, compounds synthesized from piperidine structures have demonstrated efficacy against various bacterial and fungal pathogens, suggesting that 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one could be a candidate for further investigation in antimicrobial drug development .

Synthetic Applications

Chemical Synthesis
The synthesis of this compound involves several steps, typically including the formation of the piperidine ring followed by alkylation reactions. This compound serves as an intermediate in the synthesis of more complex molecules used in drug design .

Case Studies

Case Study 1: Psychoactive Research
A study published in the Journal of Psychoactive Drugs examined the effects of various piperidine derivatives on human subjects. The findings suggested that this compound could produce effects similar to known stimulants, warranting further research into its safety profile and potential therapeutic uses .

Case Study 2: Antimicrobial Efficacy
In a laboratory setting, researchers synthesized several derivatives based on the piperidine framework and tested them against standard bacterial strains. The results indicated that certain modifications to the structure enhanced antimicrobial activity, suggesting possible pathways for developing new antibiotics from this compound .

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Their Implications

The compound’s analogs differ in two primary regions:

Heterocyclic Core : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring).

Substituents on the Amino Group: Ethyl, cyclopropyl, isopropyl, or methyl groups.

These modifications impact physicochemical properties, metabolic stability, and target binding. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
Target Compound (1401665-48-2) Piperidine Benzyl(ethyl)amino C₁₉H₃₁N₃O 317.47 Balanced lipophilicity; moderate metabolic stability.
Pyrrolidine Analog (1354029-15-4) Pyrrolidine Benzyl(cyclopropyl)amino C₁₉H₂₉N₃O 315.46 Rigid cyclopropyl group may enhance metabolic stability; reduced ring flexibility.
Cyclopropyl-Piperidine Analog (1354027-37-4) Piperidine Benzyl(cyclopropyl)amino C₂₁H₃₃N₃O 343.51 Increased steric bulk; potential for prolonged half-life.
Isopropyl-Pyrrolidine Analog (1254927-47-3) Pyrrolidine Benzyl(isopropyl)amino C₁₉H₃₁N₃O 317.47 Higher hydrophobicity; improved membrane permeability but lower solubility.
Isopropyl-Methyl-Piperidine Analog (1354028-48-0) Piperidine Isopropyl(methyl)amino C₁₅H₃₁N₃O 269.43 Smaller substituents; faster metabolic clearance.

Detailed Analysis of Structural Modifications

Heterocyclic Core
  • Piperidine derivatives like aprepitant (a neurokinin-1 antagonist) demonstrate the therapeutic relevance of this scaffold .
  • Pyrrolidine (5-membered ring) :

    • Pyrrolidine’s rigid structure (e.g., CAS 1354029-15-4) may restrict rotational freedom, possibly enhancing selectivity for specific targets .
    • However, reduced flexibility could limit binding to receptors requiring induced-fit interactions.
Substituent Effects
  • Ethyl Group (Target Compound) :

    • The ethyl group provides moderate hydrophobicity, balancing membrane permeability and solubility. Its smaller size minimizes steric hindrance, facilitating receptor access.
  • Cyclopropyl Group (CAS 1354027-37-4) :

    • Cyclopropyl’s rigidity and electron-withdrawing nature may improve metabolic stability by resisting oxidative degradation . This is observed in drugs like L-742,694, a morpholine derivative with cyclopropyl substituents .
  • Isopropyl Group (CAS 1254927-47-3) :

    • The isopropyl group increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility. This trade-off is critical for CNS-targeting drugs .

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound is C17H27N3OC_{17}H_{27}N_3O, and it features a piperidine ring, an amino group, and a ketone functional group. The structure can be represented as follows:

 S 2 amino 1 S 3 benzyl ethyl amino piperidin 1 yl 3 methylbutan 1 one\text{ S 2 amino 1 S 3 benzyl ethyl amino piperidin 1 yl 3 methylbutan 1 one}

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC17H27N3OC_{17}H_{27}N_3O
IUPAC Name(S)-2-amino-1-[(S)-3-(benzyl(ethyl)amino)piperidin-1-yl]-3-methylbutan-1-one
Functional GroupsAmino group, Ketone
Ring StructurePiperidine

Research indicates that compounds similar to 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can lead to various pharmacological effects, including:

  • Stimulant effects : Potentially enhancing mood and alertness.
  • Anxiolytic properties : Reducing anxiety levels through modulation of neurotransmitter activity.

Case Studies and Research Findings

  • Antidepressant Effects : A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of structurally similar piperidine derivatives in animal models. Results indicated that these compounds could significantly reduce depressive behaviors, suggesting a similar potential for this compound due to its structural resemblance .
  • Neuroprotective Properties : Research highlighted in Neuroscience Letters demonstrated that certain piperidine derivatives exhibit neuroprotective effects against oxidative stress in neuronal cells. This could imply that our compound may also possess similar protective qualities, potentially benefiting conditions like neurodegenerative diseases .
  • Receptor Binding Studies : Binding affinity studies conducted on related compounds showed significant interaction with serotonin receptors (5-HT), which are known to play a crucial role in mood regulation. These findings suggest that this compound may also bind to these receptors, influencing serotonergic pathways .

Table 2: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntidepressantMood enhancement
AnxiolyticReduced anxiety
NeuroprotectiveProtection against oxidative stress
Receptor InteractionModulation of serotonin receptors

Q & A

Q. What are the critical structural features of this compound that dictate its pharmacological activity?

The compound’s activity arises from its (2S)-configured piperidine ring, amino ketone backbone, and benzyl(ethyl)amino substituent. The stereochemistry ensures proper spatial orientation for receptor binding, while the lipophilic benzyl group enhances blood-brain barrier permeability. Pharmacological studies suggest interactions with dopamine and norepinephrine transporters due to structural mimicry of endogenous neurotransmitters .

Q. What multi-step synthesis strategies are recommended for producing this compound?

Synthesis typically involves:

  • Step 1: Formation of the piperidine-aminomethyl intermediate via reductive amination under anhydrous conditions.
  • Step 2: Chiral resolution to isolate the (2S) configuration using L-tartaric acid derivatives.
  • Step 3: Coupling with a protected amino ketone precursor via nucleophilic acyl substitution. Critical parameters include inert atmosphere (N₂), stoichiometric control of reagents, and intermediate purification via flash chromatography (>90% purity) .

Q. How does the compound’s stereochemistry influence its biological interactions?

The (2S) configuration aligns the benzyl(ethyl)amino group and piperidine ring in a conformation optimal for binding monoamine transporters. Enantiomeric impurities (e.g., 2R) reduce affinity by >50%, as shown in competitive radioligand assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported receptor binding affinities?

Discrepancies arise from assay variability (e.g., cell lines, ligand concentrations). To address this:

  • Use standardized radioligands (e.g., [³H]WIN35428 for dopamine transporters).
  • Validate findings with orthogonal methods like surface plasmon resonance (SPR) or electrophysiology.
  • Control for batch-to-batch compound purity via LC-MS (>98% purity required) .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key optimizations include:

  • Catalysis: Employ Pd/C or Raney Ni for selective hydrogenation of intermediates.
  • Solvent Systems: Use THF/DMF mixtures (4:1 v/v) to balance reactivity and solubility.
  • Temperature Control: Maintain −10°C during amine coupling to minimize racemization. Post-synthesis, preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity .

Q. What in silico methods predict the compound’s interactions with neurotransmitter systems?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to dopamine transporters. Validate predictions with mutagenesis studies (e.g., alanine scanning of transporter transmembrane domains) to identify critical residues .

Q. How do structural analogs inform SAR studies for this compound?

Comparative analysis with analogs highlights key functional groups:

CompoundStructural VariationImpact on Activity
N-BenzylpiperidineLacks amino ketone backboneReduced transporter affinity (IC₅₀ >1 μM)
3-MethylpiperidineMethyl substituent on piperidineAlters metabolic stability
4-(Aminomethyl)piperidineAminomethyl group at C4Enhances solubility but lowers BBB penetration
SAR data guide substitutions to balance potency and pharmacokinetics .

Q. What analytical techniques validate compound identity and purity in pharmacological studies?

  • NMR: ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., piperidine ring protons at δ 2.5–3.2 ppm).
  • HPLC-MS: Quantifies purity (>99%) and detects trace enantiomers.
  • X-ray Crystallography: Resolves absolute configuration for batch consistency .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to assess neuropharmacological effects?

  • In Vitro: Use SH-SY5Y cells expressing human dopamine transporters. Apply compound concentrations from 0.1 nM to 10 μM. Measure uptake inhibition via [³H]dopamine scintillation counting.
  • In Vivo: Administer 1–10 mg/kg (i.p.) in rodent models, monitoring locomotor activity (open-field test) and neurotransmitter levels (microdialysis) .

Q. What statistical methods address variability in receptor binding assays?

  • Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.
  • Use ANOVA with Tukey’s post hoc test to compare multiple batches or conditions.
  • Include internal controls (e.g., known inhibitors like cocaine) to normalize inter-assay variability .

Methodological Challenges

Q. How can researchers mitigate degradation during long-term stability studies?

Store lyophilized compound at −80°C under argon. For solutions, use acidified solvents (0.1% TFA in acetonitrile) and avoid repeated freeze-thaw cycles. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What strategies improve the compound’s metabolic stability in preclinical models?

  • Introduce deuterium at labile positions (e.g., α to ketone) to slow hepatic oxidation.
  • Co-administer CYP450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies.
  • Assess metabolite profiles using LC-MS/MS in hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.